9H-Fluorene-2,7-disulfonic acid bis-naphthalen-1-ylamide
Description
9H-Fluorene-2,7-disulfonic acid bis-naphthalen-1-ylamide: is a complex organic compound characterized by its unique structure, which includes a fluorene core substituted with sulfonic acid groups and naphthalen-1-ylamide groups
Properties
Molecular Formula |
C33H24N2O4S2 |
|---|---|
Molecular Weight |
576.7 g/mol |
IUPAC Name |
2-N,7-N-dinaphthalen-1-yl-9H-fluorene-2,7-disulfonamide |
InChI |
InChI=1S/C33H24N2O4S2/c36-40(37,34-32-13-5-9-22-7-1-3-11-30(22)32)26-15-17-28-24(20-26)19-25-21-27(16-18-29(25)28)41(38,39)35-33-14-6-10-23-8-2-4-12-31(23)33/h1-18,20-21,34-35H,19H2 |
InChI Key |
PNGPHDQXSAJSEV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)S(=O)(=O)NC3=CC=CC4=CC=CC=C43)C5=C1C=C(C=C5)S(=O)(=O)NC6=CC=CC7=CC=CC=C76 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluorene-2,7-disulfonic acid bis-naphthalen-1-ylamide typically involves multiple steps, starting with the functionalization of the fluorene core. The introduction of sulfonic acid groups at the 2 and 7 positions of the fluorene ring is achieved through sulfonation reactions using reagents such as sulfuric acid or chlorosulfonic acid. The subsequent attachment of naphthalen-1-ylamide groups is carried out through amide coupling reactions, often using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 9H-Fluorene-2,7-disulfonic acid bis-naphthalen-1-ylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The sulfonic acid groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic reagents like amines or thiols in the presence of catalysts.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups replacing the sulfonic acid groups.
Scientific Research Applications
Chemistry: In chemistry, 9H-Fluorene-2,7-disulfonic acid bis-naphthalen-1-ylamide is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate protein-ligand interactions and enzyme activity.
Medicine: In medicine, the compound’s potential therapeutic properties are explored. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways.
Industry: In industrial applications, 9H-Fluorene-2,7-disulfonic acid bis-naphthalen-1-ylamide is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of 9H-Fluorene-2,7-disulfonic acid bis-naphthalen-1-ylamide involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, and other biomolecules, modulating their activity. The sulfonic acid groups enhance its solubility and facilitate its interaction with charged residues on proteins, while the naphthalen-1-ylamide groups contribute to hydrophobic interactions. These interactions can lead to changes in the conformation and function of the target molecules, resulting in various biological effects.
Comparison with Similar Compounds
- 9H-Fluorene-2,7-disulfonic acid bis-octadecylamide
- 9H-Fluorene-2,7-disulfonic acid bis-decylamide
- 9H-Fluorene-2,7-disulfonic acid bis-diethylamide
Uniqueness: Compared to similar compounds, 9H-Fluorene-2,7-disulfonic acid bis-naphthalen-1-ylamide stands out due to the presence of naphthalen-1-ylamide groups. These groups confer unique properties, such as enhanced hydrophobic interactions and specific binding affinities, making this compound particularly valuable in applications requiring strong and selective interactions with target molecules.
Biological Activity
Chemical Identity
9H-Fluorene-2,7-disulfonic acid bis-naphthalen-1-ylamide, with the CAS number 255714-06-8, is a compound characterized by its complex structure and potential biological activities. Its molecular formula is and it features sulfonic acid and amide functional groups, which are often associated with significant biological interactions.
Anticancer Properties
Recent studies have focused on the anticancer potential of fluorene derivatives, including 9H-Fluorene-2,7-disulfonic acid bis-naphthalen-1-ylamide. The mechanism of action is hypothesized to involve the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. Inhibiting DHFR can lead to cell death in rapidly dividing cancer cells.
Case Study: Fluorene Derivatives in Cancer Research
A study synthesized various fluorene-based compounds and evaluated their cytotoxic effects against human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutics like Taxol. For example, compounds derived from 2,7-dichloro-9H-fluorene showed promising results in inhibiting cancer cell proliferation .
Antimicrobial Activity
The antimicrobial efficacy of fluorene derivatives has also been investigated. Compounds were tested against multidrug-resistant bacterial strains and exhibited varying degrees of activity.
Antimicrobial Efficacy Results
The following table summarizes the antimicrobial activity of selected fluorene derivatives:
| Compound ID | Target Bacteria | Zone of Inhibition (mm) | Reference Drug |
|---|---|---|---|
| 5g | Staphylococcus aureus | 10 | Vancomycin |
| 5h | Staphylococcus aureus | 11 | Vancomycin |
| 5j | Escherichia coli | 10 | Gentamicin |
| 5j | Pseudomonas aeruginosa | 8 | Gentamicin |
These findings highlight the potential of fluorene derivatives as both antimicrobial and anticancer agents due to their ability to interact with biological targets effectively .
The mechanism by which these compounds exert their biological effects often involves:
- Inhibition of Enzymatic Activity : Targeting enzymes like DHFR.
- Cell Membrane Disruption : Some compounds may disrupt bacterial cell membranes, leading to cell lysis.
Research Findings
Research has shown that the structural modifications in fluorene derivatives can significantly enhance their biological activity. For instance, the introduction of various functional groups can improve solubility and binding affinity to target proteins. Molecular docking studies have further elucidated how these compounds interact at the molecular level with their targets, providing insights into their pharmacological profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
